2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
Description
2-Methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl ring and a 6-methylpyridazinyloxy substituent on the meta-position of the aniline moiety.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-10-11-18(22-21-13)25-15-7-5-6-14(12-15)20-19(23)16-8-3-4-9-17(16)24-2/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVUEXAHYDSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: The target compound’s pyridazine ring contrasts with 1j’s quinoline group () and the triazolo-pyridine moiety in . The propargyloxy-tolyl group in 1j introduces steric bulk, whereas the target’s pyridazinyloxy group may enhance polarity .
Synthesis Efficiency :
- 1j’s synthesis achieved an 86% yield in the final amide coupling step (), suggesting robust methodologies (e.g., Cs₂CO₃-mediated alkylation) that could apply to the target compound’s synthesis .
- Derivatives in likely employ similar coupling strategies but prioritize fluorine and heterocyclic substituents for enhanced bioactivity .
Spectroscopic and Analytical Insights
- NMR Shifts: The methoxy group in 1j (δ ~3.8 ppm in ¹H NMR) aligns with typical methoxy chemical shifts, suggesting analogous signals in the target compound . Pyridazine protons in the target compound would likely resonate downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects, contrasting with 1j’s quinoline protons (δ ~7.5–8.5 ppm) .
Mass Spectrometry :
- HRMS data for 1j ([M+H]⁺ = 451.1652) confirms its molecular formula (C₂₈H₂₂N₂O₄). The target compound’s HRMS would similarly validate its C₁₉H₁₇N₃O₃ formula .
Biological Activity
2-Methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group and a pyridazine moiety, which are known to influence biological activity. The molecular formula is , with a molecular weight of 314.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.35 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Boiling Point | Predicted around 600 °C |
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, suggesting that structural modifications can enhance activity against resistant strains .
Anticancer Activity
In vitro studies have shown that similar benzamide derivatives possess antiproliferative effects against cancer cell lines. For example, compounds with methoxy and hydroxyl substitutions have been reported to exhibit selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 8.7 µM . This indicates that the presence of methoxy groups may enhance the anticancer efficacy of the compound.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in determining biological activity. The presence of the methoxy group at the 2-position and the pyridazine moiety has been associated with increased activity against Mtb and cancer cell lines. Modifications at various positions on the phenyl and pyridazine rings can significantly alter potency:
Table 2: SAR Analysis of Related Compounds
| Compound | R Group | Mtb MIC (µg/mL) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Benzamide Derivative A | Methoxy | 0.5 | 3.1 |
| Benzamide Derivative B | Hydroxy | 1.0 | 4.8 |
| Benzamide Derivative C | No substitution | >100 | >10 |
Case Studies
- Antimycobacterial Activity : A study conducted by Farrell et al. demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibited potent antitubercular activity, providing insight into how structural modifications can lead to enhanced efficacy against Mtb .
- Anticancer Efficacy : Research on N-substituted benzimidazole carboxamides revealed that compounds with methoxy groups showed significant antiproliferative activity against multiple cancer cell lines, emphasizing the role of electron-donating groups in enhancing biological responses .
Q & A
Q. What protocols mitigate impurities during large-scale synthesis?
- Impurity Profiling :
- Byproduct A (unreacted aniline) : Control via excess benzoyl chloride (1.2 eq) .
- Byproduct B (hydrolyzed amide) : Add molecular sieves to absorb moisture .
- Quality Control : Implement inline PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
